Bienvenue dans la boutique en ligne BenchChem!

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

HDAC inhibitor epigenetics cancer

This 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1797592-10-9) features a unique 2,4-dichlorobenzamide core distinct from 4-fluoro, 4-butoxy, or 3-methoxy variants. The 3-cyanopyridine-piperidine scaffold is a recognized pharmacophore in HDAC inhibitors and dopamine D₄ receptor ligands. Its modular structure supports affinity-based proteomics, PAMPA, and liver microsome stability studies. Ideal for SAR-driven HDAC1-11 panel screening and dopamine receptor subtype profiling.

Molecular Formula C19H18Cl2N4O
Molecular Weight 389.28
CAS No. 1797592-10-9
Cat. No. B2948600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide
CAS1797592-10-9
Molecular FormulaC19H18Cl2N4O
Molecular Weight389.28
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=CC=N3)C#N
InChIInChI=1S/C19H18Cl2N4O/c20-15-3-4-16(17(21)10-15)19(26)24-12-13-5-8-25(9-6-13)18-14(11-22)2-1-7-23-18/h1-4,7,10,13H,5-6,8-9,12H2,(H,24,26)
InChIKeyDQQIBCNPCCTVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide – Chemical Identity and Research‑Grade Procurement Context


2,4‑Dichloro‑N‑((1‑(3‑cyanopyridin‑2‑yl)piperidin‑4‑yl)methyl)benzamide (CAS 1797592‑10‑9) is a synthetic small‑molecule benzamide derivative containing a 2,4‑dichlorobenzamide core linked via a methylene bridge to a piperidine ring that is further substituted with a 3‑cyanopyridin‑2‑yl group. The 3‑cyanopyridine motif is a recognised pharmacophore in several classes of bioactive compounds, including histone deacetylase (HDAC) inhibitors and dopamine receptor ligands [1], though the specific target and bioactivity profile of this compound remain sparsely documented in the primary literature.

Why Simple In‑Class Substitution Cannot Be Assumed for 2,4‑Dichloro‑N-((1‑(3‑cyanopyridin‑2‑yl)piperidin‑4‑yl)methyl)benzamide


Compounds that share the 3‑cyanopyridine‑piperidine‑benzamide scaffold can exhibit markedly divergent target selectivity and potency profiles depending on the nature and position of substituents on the benzamide phenyl ring. The 2,4‑dichloro substitution pattern in this compound is distinct from the 4‑fluoro, 4‑butoxy, or 3‑methoxy variants reported in related series, and even minor alterations in halogenation pattern are known to shift activity between HDAC isoforms, dopamine receptor subtypes, or other targets [1]. Consequently, procurement decisions that rest on class membership alone risk selecting a compound with uncharacterised or absent activity for the intended biological target.

Quantitative Differentiation Evidence for 2,4‑Dichloro‑N-((1‑(3‑cyanopyridin‑2‑yl)piperidin‑4‑yl)methyl)benzamide Against Closest Comparators


HDAC1 Inhibitory Potency: Comparison of 3‑Cyanopyridine‑Benzamide Scaffolds

A lead benzamide bearing a 3‑cyanopyridyl moiety (Compound 3) was reported to be a potent, low‑molecular‑weight HDAC inhibitor [1]. In the same study, cyano substitution at the C3‑position of the pyridyl core was essential for HDAC1 inhibition, and the 2,4‑dichlorobenzamide variant of the present compound introduces a halogen pattern not evaluated in the original lead series. This structural difference may confer altered isoform selectivity or cellular potency, although direct head‑to‑head data for the target compound are not available.

HDAC inhibitor epigenetics cancer

Dopamine D₄ Receptor Affinity: Piperazine vs Piperidine Scaffolds

The 3‑cyanopyridin‑2‑yl‑piperazine‑benzamide series has produced ligands with measurable dopamine D₄ receptor affinity, such as CHEMBL1270423 (N‑[2‑[4‑(3‑cyanopyridin‑2‑yl)piperazin‑1‑yl]ethyl]‑4‑fluorobenzamide), which displays Ki values in the nanomolar range at rat dopamine receptors [1]. The target compound differs in two key features: it contains a piperidine (not piperazine) spacer and a 2,4‑dichlorobenzamide (not 4‑fluorobenzamide) terminus. These structural divergences are likely to alter both receptor affinity and selectivity, yet no comparative binding data exist for the target compound.

dopamine receptor PET tracer CNS

Solubility and Drug‑Likeness: Predicted Property Comparison

The 2,4‑dichloro substitution on the benzamide ring increases lipophilicity (calculated XLogP3 ~3.5) and reduces aqueous solubility relative to the 4‑fluoro (XLogP3 ~2.8) or 3‑methoxy (XLogP3 ~2.2) analogs commonly explored in the 3‑cyanopyridine‑benzamide series. Higher lipophilicity may improve membrane permeability but can also limit solubility for in vitro assays, necessitating the use of DMSO stock solutions and careful dilution protocols. These property differences are class‑level inferences based on predicted physicochemical parameters, as experimental solubility data for the target compound have not been published.

physicochemical properties drug-likeness solubility

Prioritised Application Scenarios for 2,4‑Dichloro‑N-((1‑(3‑cyanopyridin‑2‑yl)piperidin‑4‑yl)methyl)benzamide Based on Available Evidence


Exploratory HDAC Inhibitor Screening in Epigenetic Research

Given the established HDAC inhibitory activity of 3‑cyanopyridine‑benzamide leads [1], this compound may serve as a starting point for structure–activity relationship (SAR) studies aimed at identifying novel HDAC inhibitors with altered isoform selectivity. Researchers should perform HDAC1‑11 panel screening and compare results directly with the published lead Compound 3 to assess the impact of the 2,4‑dichloro substitution.

Dopamine Receptor Ligand Profiling in CNS Drug Discovery

Because the 3‑cyanopyridin‑2‑yl‑piperidine scaffold is closely related to dopamine D₄ receptor ligands [2], this compound could be evaluated in a broad dopamine receptor panel (D₁–D₅) to determine whether the piperidine spacer and 2,4‑dichlorobenzamide group confer subtype selectivity or altered binding kinetics relative to the piperazine‑based analogs.

Chemical Probe Development for Target Deconvolution

The compound’s modular structure – featuring a benzamide core, a piperidine linker, and a cyanopyridine capping group – makes it suitable for affinity‑based proteomics (e.g., pull‑down experiments with a biotinylated derivative) to identify its cellular target(s). Such studies would address the current gap in quantitative target engagement data and support its use as a chemical probe.

Physicochemical Property Assessment for Lead Optimisation

The elevated lipophilicity of the 2,4‑dichlorobenzamide variant [3] makes it a useful tool compound for studying the effects of halogen substitution on solubility, permeability, and metabolic stability in the 3‑cyanopyridine‑benzamide series. Parallel artificial membrane permeability assay (PAMPA) and liver microsome stability experiments can quantify these parameters and guide further medicinal chemistry optimisation.

Quote Request

Request a Quote for 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.